2,5-Dimethyl-1H-benzimidazole

Description

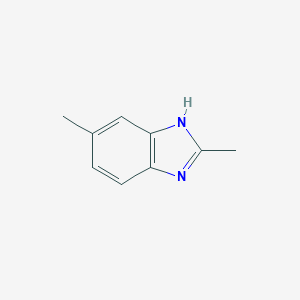

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOAOSHABGEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170779 | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-41-2 | |

| Record name | 2,6-Dimethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2,5-dimethyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COS3Q3924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole family. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including the natural product vitamin B12. Due to their structural similarity to purine nucleotides, benzimidazole derivatives are capable of interacting with numerous biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups substituted at the 2 and 5 positions.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | White to light brown crystalline powder | [1] |

| Melting Point | 202-205 °C | [1] |

| Boiling Point | 255.81 °C (estimated) | [1] |

| pKa | ~5.3 and ~12.3 (for the parent benzimidazole scaffold) | [2] |

| Solubility | Soluble in alcohols and DMSO.[3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation reaction of 4-methyl-1,2-phenylenediamine with acetic acid. This reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone for the formation of 2-alkylated benzimidazoles.[4][5]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and glacial acetic acid (excess, ~5-10 equivalents).

-

Heating: Heat the reaction mixture to reflux (typically around 120-140 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a base, such as 10% sodium hydroxide or ammonium hydroxide, until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove any remaining salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4] Alternatively, for higher purity, column chromatography on silica gel using an eluent system like ethyl acetate/hexane can be employed.[6]

-

Drying: Dry the purified product under vacuum to obtain a crystalline solid.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the N-H proton (around 12.2 ppm), signals for the aromatic protons on the benzene ring, and singlets for the two methyl groups.[1]

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the aromatic carbons, the two methyl carbons, and the C2 carbon of the imidazole ring.[1][7]

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum is typically recorded using a KBr pellet method.[8] A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Expected Absorptions: The spectrum will show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (around 1400-1600 cm⁻¹), and C-H bending vibrations.[1]

3. Mass Spectrometry (MS):

-

Technique: Electron Impact (EI) mass spectrometry is commonly used for the analysis of such compounds.[9][10]

-

Expected Fragmentation: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 146. Common fragmentation patterns for benzimidazoles involve the loss of HCN and methyl radicals.[9]

Biological Activity and Signaling Pathways

Benzimidazole derivatives, including this compound, have garnered significant interest in drug development due to their broad range of biological activities, most notably their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer effects of many benzimidazole derivatives are attributed to their ability to interfere with microtubule dynamics, similar to established anticancer drugs like vinca alkaloids and taxanes.[11][12] They can inhibit the polymerization of tubulin, a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[13]

The induction of apoptosis by benzimidazole derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] A simplified representation of the intrinsic apoptosis pathway initiated by benzimidazole-mediated cellular stress is depicted below.

Figure 2: Intrinsic apoptosis pathway induced by benzimidazoles.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are also well-documented. Their mechanism of action can vary depending on the specific derivative and the target microorganism. One of the key mechanisms in fungi is the inhibition of ergosterol biosynthesis.[16] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. In bacteria, benzimidazole derivatives may exert their effects through various mechanisms, including the inhibition of essential enzymes or interference with DNA replication.[17]

Conclusion

This compound, as a representative of the broader benzimidazole class, holds significant potential for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide range of biological activities, makes it an attractive scaffold for medicinal chemists. The primary anticancer mechanism involving tubulin polymerization inhibition and subsequent apoptosis induction provides a clear rationale for its further investigation and optimization as a potential cancer therapeutic. Similarly, its antimicrobial properties warrant further exploration in the search for new treatments for infectious diseases. This technical guide provides a foundational understanding of the key chemical and biological aspects of this compound to aid researchers and drug development professionals in their endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. journalijdr.com [journalijdr.com]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1H-benzimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed herein is the well-established Phillips-Ladenburg benzimidazole synthesis, utilizing 3,4-diaminotoluene (a substituted o-phenylenediamine) and acetic acid. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Reaction Overview

The synthesis of this compound from 3,4-diaminotoluene and acetic acid is a classic example of the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.

Overall Reaction:

Experimental Protocol

This section outlines a detailed procedure for the synthesis of this compound.

Materials:

-

3,4-Diaminotoluene

-

Glacial Acetic Acid

-

10% Sodium Hydroxide Solution

-

Ethanol

-

Water

-

Activated Charcoal

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker

-

Buchner funnel and filter flask

-

pH indicator paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene and glacial acetic acid. A typical molar ratio is 1:2 to 1:3 of the diamine to acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a 10% sodium hydroxide solution with constant stirring until the pH of the solution is approximately 7-8.

-

Isolation of Crude Product: The crude this compound will precipitate out of the solution upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold water to remove any remaining salts and impurities.

Purification:

-

Recrystallization: The crude product can be purified by recrystallization. A common and effective solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

-

Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The hot solution should then be filtered to remove the charcoal.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 88-91 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 |

| This compound | C₉H₁₀N₂ | 146.19 | 201-204 |

Expected Yield:

The reported yields for this reaction are typically in the range of 75-90%, depending on the specific reaction conditions and purification efficiency.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.43 (d, J = 7.9 Hz, 1H, ArH), 7.33 (s, 1H, ArH), 7.02 (d, J = 7.9 Hz, 1H, ArH), 2.62 (s, 3H, CH₃), 2.41 (s, 3H, CH₃)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.7, 138.3, 136.7, 132.6, 124.4, 114.5, 114.3, 22.1, 14.9[1] |

| IR (KBr) | ~3450 cm⁻¹ (N-H stretch), ~3000-2850 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1620 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch, aromatic) |

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Phillips-Ladenburg synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 3,4-diaminotoluene and acetic acid is a robust and efficient method. This guide provides the necessary technical details for its successful implementation in a laboratory setting. The straightforward procedure, coupled with high yields and the importance of the benzimidazole scaffold, makes this synthesis a valuable tool for researchers in drug discovery and organic chemistry. Careful execution of the experimental protocol and purification steps will ensure a high purity of the final product, suitable for further applications.

References

Spectroscopic Analysis of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for these analytical techniques.

Core Data Presentation

The following tables summarize the key spectroscopic data for this compound (CAS No: 1792-41-2, Molecular Formula: C₉H₁₀N₂, Molecular Weight: 146.19 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.2 | Singlet (broad) | 1H | N-H |

| ~7.3-7.5 | Multiplet | 2H | Aromatic C-H |

| ~7.0-7.2 | Multiplet | 1H | Aromatic C-H |

| ~2.5 | Singlet | 3H | C2-CH₃ |

| ~2.4 | Singlet | 3H | C5-CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C2 |

| ~135-143 | C7a, C3a (Quaternary) |

| ~132 | C5 (Quaternary) |

| ~123 | C6 |

| ~115 | C4 |

| ~110 | C7 |

| ~21 | C5-CH₃ |

| ~14 | C2-CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on solvent and experimental conditions.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretch |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1450 | Medium | CH₃ bending |

| ~820 | Strong | C-H out-of-plane bending |

Note: Expected absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M-H]⁺ |

| 131 | Medium | [M-CH₃]⁺ |

| 118 | Medium | [M-HCN-H]⁺ |

| 91 | Low | [C₇H₇]⁺ |

Note: Predicted fragmentation pattern based on the structure and common fragmentation pathways of benzimidazole derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube, ensuring the final volume is sufficient to cover the detector region (typically ~4-5 cm).

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by observing their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Solid Sample):

-

Ensure the sample is dry and finely powdered.

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine, homogenous powder. Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Attenuated Total Reflectance (ATR) Method: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a capillary tube at the end of a probe. The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated and vaporized directly into the ionization chamber.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization of the molecules, primarily forming a molecular ion ([M]⁺), which is a radical cation.

-

The molecular ion and any fragment ions produced by its decomposition are accelerated out of the ion source.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Multifaceted Biological Activities of 2,5-Dimethyl-1H-benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, those bearing a 2,5-dimethyl-1H-benzimidazole core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into these promising compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Cellular Proliferation and Survival

This compound derivatives have emerged as a significant area of interest in oncology research. Their cytotoxic effects have been documented across a range of cancer cell lines, with mechanisms of action often involving the induction of apoptosis and disruption of microtubule dynamics.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MDA-MB-231 (Breast) | > 100 | [1] |

| 2 | C26 (Colon) | 3.90 | [2] |

| 3 | HepG2 (Liver) | 3.22 | [2] |

| 4 | MCF-7 (Breast) | 5.66 | [2] |

| 5 | RMS (Rhabdomyosarcoma) | 4.83 | [2] |

| Paclitaxel (Standard) | MDA-MB-231 | 1.38 | [2] |

| Paclitaxel (Standard) | C26 | 3.32 | [2] |

| Paclitaxel (Standard) | HepG2 | 4.75 | [2] |

| Paclitaxel (Standard) | MCF-7 | 2.35 | [2] |

| Paclitaxel (Standard) | RMS | 6.13 | [2] |

Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

Signaling Pathways in Anticancer Activity

The anticancer effects of benzimidazole derivatives are often mediated through the induction of apoptosis. This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. Some benzimidazole derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][4] Furthermore, inhibition of tubulin polymerization is a key mechanism for many benzimidazole compounds, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens. Their ability to inhibit the growth of both bacteria and fungi makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values for selected this compound derivatives against various bacterial and fungal strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3aq | Candida albicans | 3.9 | [6][7] |

| Ciprofloxacin (Standard) | Staphylococcus aureus | - | [8] |

| Ketoconazole (Standard) | Candida albicans | - |

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the test organism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate.

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition: The diameter of the zone of no growth around the disk is measured to determine the susceptibility of the organism.

Mechanism of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, for the broader class of benzimidazoles, proposed mechanisms include the inhibition of fungal ergosterol biosynthesis and disruption of bacterial cell wall synthesis. Some studies suggest that these compounds may also interfere with microbial DNA synthesis.

References

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1H-benzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethyl-1H-benzimidazole in organic solvents. Due to a notable lack of specific quantitative data for this particular compound in publicly accessible literature, this guide also furnishes qualitative solubility information and data on structurally related benzimidazole compounds to serve as a valuable reference. Furthermore, detailed experimental protocols for determining solubility and a summary of relevant biological pathways are included to support researchers in their drug development endeavors.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | 203 °C | |

| Appearance | Light brown crystalline powder |

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in various organic solvents. However, the general solubility characteristics of benzimidazoles can provide some guidance. Benzimidazoles are typically soluble in polar organic solvents. For a closely related compound, 5,6-dimethylbenzimidazole, the solubility in ethanol, DMSO, and dimethylformamide is approximately 25 mg/mL.[2] The parent compound, benzimidazole, is freely soluble in alcohol and sparingly soluble in ether.[3]

The following table summarizes the available qualitative and quantitative solubility data for this compound and related compounds.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| This compound | Various Organic Solvents | No quantitative data available. Generally considered soluble in polar organic solvents. | Not Specified | |

| 5,6-Dimethylbenzimidazole | Ethanol | ~25 mg/mL | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified | [2] | |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [2] | |

| Benzimidazole | Alcohol | Freely Soluble | Not Specified | [3] |

| Ether | Sparingly Soluble | Not Specified | [3] | |

| Benzene | Practically Insoluble | Not Specified | [3] | |

| Petroleum Ether | Practically Insoluble | Not Specified | [3] | |

| Boiling Xylene | 1 g / 2 g | Boiling Point | [3] | |

| 2-Methylbenzimidazole | Dichloromethane | Mole fraction (x) data available at various temperatures | 275.45 - 304.05 K | [4] |

| 1-Chlorobutane | Mole fraction (x) data available at various temperatures | 288.15 - 331.35 K | [4] | |

| Toluene | Mole fraction (x) data available at various temperatures | 273.15 - 313.15 K | [4] | |

| 2-Nitrotoluene | Mole fraction (x) data available at various temperatures | 289.45 - 325.15 K | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted-1H-benzimidazoles involves the condensation of the corresponding o-phenylenediamine with a carboxylic acid. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with acetic acid.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Glacial Acetic Acid

-

Hydrochloric Acid (4M)

-

Sodium Hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid is prepared.

-

4M Hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solution is carefully neutralized with a sodium hydroxide solution to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol.

Caption: General workflow for the synthesis of this compound.

Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., ethanol, methanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed (e.g., 150 rpm) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[6]

-

Sample Collection and Preparation: After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anthelmintic, antifungal, and anticancer effects.[8] The primary mechanisms of action for many benzimidazoles involve the disruption of microtubule polymerization and the inhibition of glycolysis.[9][10][11]

Inhibition of Tubulin Polymerization: Benzimidazoles bind to β-tubulin, a subunit of microtubules.[9][12] This binding inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[10][13]

Inhibition of Glycolysis: Some benzimidazole derivatives have been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase II.[10] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect) to meet their energy demands. By inhibiting glycolysis, benzimidazoles can effectively starve cancer cells of their primary energy source, leading to cell death.[10][11]

Caption: Putative mechanisms of action for benzimidazole derivatives.

References

- 1. 1792-41-2[2,5-DIMETHYL-1H-BENZIMIDAZOLE]- Acmec Biochemical [acmec.com.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

Tautomerism in 2,5-Dimethyl-1H-benzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities. This significance is intrinsically linked to the phenomenon of tautomerism, a dynamic equilibrium between structural isomers that can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This technical guide provides a comprehensive examination of the annular tautomerism in 2,5-Dimethyl-1H-benzimidazole, a key derivative. While specific quantitative data for this particular molecule is not extensively documented in publicly available literature, this guide extrapolates from established principles of benzimidazole chemistry and related analogues. It outlines the theoretical framework of the tautomeric equilibrium, provides detailed model experimental and computational protocols for its investigation, and presents expected outcomes. This document serves as a foundational resource for researchers engaged in the study and application of benzimidazole derivatives in drug discovery and development.

Introduction to Benzimidazole Tautomerism

Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of benzene and imidazole rings.[1] A key characteristic of N-unsubstituted benzimidazoles is the existence of a prototropic tautomeric equilibrium, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[2] This is a rapid and reversible interconversion between two structurally isomeric forms.[3] For asymmetrically substituted benzimidazoles, such as this compound, this annular tautomerism results in two distinct tautomers: this compound and 2,6-dimethyl-1H-benzimidazole.

The position of this equilibrium is critical in drug development as the different tautomers can exhibit varied biological activities due to their distinct electronic and steric profiles, which in turn affects their binding affinity to protein targets.[2]

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves the migration of a proton between the N1 and N3 positions of the imidazole ring, leading to two tautomeric forms. Due to the rapid interchange between these forms, they are often represented as a single entity. The equilibrium is influenced by factors such as the electronic effects of the substituents and the nature of the solvent.

Caption: Annular tautomerism in this compound.

Experimental Investigation of Tautomerism

The primary experimental technique for studying tautomerism in benzimidazoles is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Variable temperature NMR studies can be particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature in many common solvents, the proton exchange between the two tautomers of this compound is typically fast on the NMR timescale. This rapid exchange leads to a time-averaged spectrum where chemically distinct atoms in the individual tautomers become equivalent. For instance, the C4 and C7, as well as the C5 and C6, positions of the benzene ring would show averaged signals.[2]

By lowering the temperature, the rate of proton exchange can be slowed. If the exchange rate becomes slow enough on the NMR timescale, separate signals for each of the two tautomers can be resolved. The relative integrals of these signals can then be used to determine the tautomeric ratio.

Table 1: Expected 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in Different Exchange Regimes

| Carbon | Fast Exchange (Averaged) | Slow Exchange (Tautomer 1: 2,5-dimethyl) | Slow Exchange (Tautomer 2: 2,6-dimethyl) |

| C2 | ~152 | ~152 | ~152 |

| C4 | Averaged Signal | Distinct Signal | Distinct Signal |

| C5 | Averaged Signal | Signal for C5 | Averaged with C6 |

| C6 | Averaged Signal | Averaged with C5 | Signal for C6 |

| C7 | Averaged Signal | Distinct Signal | Distinct Signal |

| C8 (C3a) | Averaged Signal | Distinct Signal | Distinct Signal |

| C9 (C7a) | Averaged Signal | Distinct Signal | Distinct Signal |

| 2-CH₃ | ~14 | ~14 | ~14 |

| 5/6-CH₃ | ~21 | ~21 (on C5) | ~21 (on C6) |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Detailed Experimental Protocol: Variable Temperature 1H and 13C NMR

-

Sample Preparation: Prepare a 0.1 M solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, methanol-d4, or a mixture).

-

Initial NMR Acquisition: Record standard 1H and 13C NMR spectra at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Low-Temperature NMR: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire 1H and 13C NMR spectra at each temperature point until a significant sharpening of signals or the appearance of new signals is observed, indicating the slowing of the tautomeric exchange.

-

Data Analysis:

-

Identify the coalescence temperature, where two exchanging signals merge into a single broad peak.

-

At the lowest achievable temperature where distinct signals for the two tautomers are visible, integrate the corresponding peaks in the 1H NMR spectrum to determine the population ratio of the two tautomers.

-

Use the chemical shift differences at slow exchange and the coalescence temperature to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion using the Eyring equation.

-

References

The Elusive Crystal Structure of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide to its Determination and Structural Insights

An in-depth guide for researchers, scientists, and drug development professionals on the crystallographic analysis of 2,5-Dimethyl-1H-benzimidazole. This whitepaper outlines the experimental protocols for crystal structure determination, discusses the compound's structural features, and explores the broader biological significance of the benzimidazole scaffold.

Introduction

The benzimidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. The compound this compound, a simple substituted benzimidazole, is of significant interest for its potential as a building block in the synthesis of more complex therapeutic agents. Understanding its three-dimensional structure at an atomic level is crucial for rational drug design, enabling the prediction of its binding interactions with biological targets.

Despite its importance, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals that the complete single-crystal X-ray diffraction data for this compound has not been deposited or is not readily accessible. This guide, therefore, provides a detailed roadmap for its crystallographic analysis, from synthesis to data refinement. Furthermore, it offers insights into the expected structural parameters based on closely related, structurally characterized benzimidazole derivatives.

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established experimental workflow, encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with acetic acid or a derivative like acetyl chloride or acetic anhydride.

Reaction Scheme:

Detailed Protocol:

-

Reactant Preparation: A mixture of 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium hydroxide or sodium carbonate solution, which precipitates the crude product. The solid is then collected by filtration, washed with water, and dried.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water or toluene, to yield a crystalline solid.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis.

Methodology:

-

Slow Evaporation: A saturated solution of the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is prepared. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of single crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, which can induce the formation of high-quality crystals.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Workflow:

Data Collection and Processing:

-

A suitable crystal is mounted on the diffractometer.

-

The crystal is cooled, typically to 100 K, to minimize thermal vibrations.

-

X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions and displacement parameters are refined using full-matrix least-squares methods.

-

Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

The final refined structure is validated using various crystallographic metrics.

Structural Features of this compound

While the experimental crystal structure is not available, the key structural features can be predicted based on the known structures of similar benzimidazole derivatives.

Expected Crystallographic Data:

The following tables summarize the expected ranges for the crystallographic parameters of this compound based on published data for analogous compounds.

Table 1: Expected Crystal Data and Structure Refinement Details

| Parameter | Expected Value/Range |

| Empirical formula | C₉H₁₀N₂ |

| Formula weight | 146.19 g/mol |

| Crystal system | Monoclinic or Orthorhombic |

| Space group | P2₁/c, P2₁2₁2₁, or similar |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Z (molecules per unit cell) | 4 |

Table 2: Expected Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| N1-C2 | 1.33 - 1.35 |

| N3-C2 | 1.33 - 1.35 |

| C4-C5 | 1.38 - 1.40 |

| C5-C6 | 1.38 - 1.40 |

| C2-C(CH₃) | 1.49 - 1.51 |

| C5-C(CH₃) | 1.50 - 1.52 |

Table 3: Expected Selected Bond Angles (°)

| Angle | Expected Angle (°) |

| N1-C2-N3 | 110 - 112 |

| C4-C5-C6 | 119 - 121 |

| N1-C7a-C4 | 108 - 110 |

| C2-N1-C7a | 106 - 108 |

Biological Significance and Potential Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms of action. One of the most well-documented targets is tubulin .

Tubulin Polymerization Inhibition:

Many benzimidazole-based drugs, particularly anthelmintics like albendazole and mebendazole, function by binding to the β-tubulin subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule formation ultimately leads to cell death. It is plausible that this compound or its more complex derivatives could exhibit similar activity.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and publicly deposited, this guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and X-ray diffraction analysis offer a clear path for researchers to obtain this valuable data. The predicted structural features and expected crystallographic parameters, based on analogous compounds, provide a solid foundation for future studies. Furthermore, the exploration of the well-established biological activities of the benzimidazole scaffold, particularly the inhibition of tubulin polymerization, highlights the potential therapeutic relevance of this compound and its derivatives. The determination of its precise three-dimensional structure will undoubtedly accelerate the rational design of novel and more effective benzimidazole-based drugs.

Thermogravimetric Analysis of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition temperature, and composition of materials.[1] In the pharmaceutical industry, TGA plays a vital role in characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, which is essential for formulation development, stability studies, and quality control.

The benzimidazole scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals due to its diverse biological activities. Understanding the thermal stability of benzimidazole derivatives, such as 2,5-Dimethyl-1H-benzimidazole, is critical for ensuring the safety, efficacy, and shelf-life of drug products.

Generalized Experimental Protocol for TGA of Benzimidazole Derivatives

The following protocol is a synthesized methodology based on established TGA procedures for organic compounds and various benzimidazole derivatives.[2][3][4]

Instrumentation and Sample Preparation

A calibrated thermogravimetric analyzer is required for the analysis. The sample of this compound should be a fine, homogeneous powder to ensure uniform heat distribution.[5]

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Crucible (typically alumina or platinum)[4]

-

Gas flow controller

Sample Preparation:

-

Ensure the this compound sample is dry and free of residual solvents.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible.[5]

-

Distribute the sample evenly at the bottom of the crucible to facilitate consistent heating.

TGA Measurement Parameters

The following parameters can be considered as a starting point and may require optimization based on the specific instrument and preliminary results.

| Parameter | Recommended Setting | Rationale |

| Initial Temperature | Ambient (~25 °C) | To establish a stable baseline. |

| Final Temperature | 600-800 °C | To ensure complete decomposition is observed.[2][6] |

| Heating Rate | 10 °C/min or 20 °C/min | A common rate for initial screening of thermal stability.[2][6] |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative degradation and study the intrinsic thermal stability. |

| Gas Flow Rate | 20-50 mL/min | To maintain an inert environment and purge evolved gases.[2] |

Data Analysis

The primary output of a TGA experiment is a thermogram, which plots the percentage of weight loss against temperature. Key parameters to be determined from the thermogram include:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.

-

Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs (Td5 or Td10).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Comparative TGA Data of Benzimidazole Derivatives

To provide a reference for the expected thermal stability of this compound, the following table summarizes the decomposition temperatures (Td) of various substituted benzimidazole derivatives found in the literature.

| Compound | Decomposition Temperature (Td) (°C) | Experimental Conditions |

| Triphenylamine-benzimidazole (unsubstituted) | 399 | 20 °C/min, Nitrogen atmosphere[2] |

| Triphenylamine-benzimidazole (OMe substituted) | 406 | 20 °C/min, Nitrogen atmosphere[2] |

| Triphenylamine-benzimidazole (OH substituted) | 454 | 20 °C/min, Nitrogen atmosphere[2] |

| Triphenylamine-benzimidazole (CN substituted) | 422 | 20 °C/min, Nitrogen atmosphere[2] |

Note: The decomposition temperature (Td) in the table corresponds to the temperature at which significant decomposition begins as reported in the cited source.

Visualizing the TGA Workflow

The following diagram illustrates the generalized workflow for conducting a thermogravimetric analysis experiment.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data for this compound is not currently available in the public domain, the provided generalized protocol, based on methodologies for similar compounds, offers a robust starting point for researchers. The comparative data for other benzimidazole derivatives suggests that this compound is likely to exhibit high thermal stability. For definitive results, experimental determination of its thermal properties is recommended.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. epfl.ch [epfl.ch]

- 5. torontech.com [torontech.com]

- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of Benzimidazole Compounds

Abstract

The benzimidazole core, a prominent heterocyclic scaffold, is of significant interest in medicinal chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of benzimidazole compounds. We delve into the key historical milestones, from its initial synthesis to its recognition as a "privileged scaffold" in drug discovery. This document details classical and modern synthetic pathways, providing explicit experimental protocols for key reactions. Furthermore, we explore the diverse therapeutic applications of benzimidazole derivatives, particularly as anthelmintic, anticancer, and antiviral agents, supported by quantitative data on their biological activities. The guide includes detailed diagrams of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the chemistry and pharmacology of this important class of compounds.

Introduction

Benzimidazole is a bicyclic aromatic organic compound formed by the fusion of benzene and imidazole rings.[1][2] This heterocyclic system is isosteric with naturally occurring purine nucleotides, allowing its derivatives to interact with a wide range of biological targets.[3] The discovery that the 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole unit is a fundamental component of vitamin B12 spurred significant interest in this chemical class.[4] Due to their structural versatility and broad spectrum of pharmacological activities, benzimidazoles are considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][5][6] This guide traces the historical development and explores the key scientific milestones of benzimidazole compounds.

Discovery and Initial Synthesis

The history of benzimidazole dates back to the late 19th century. The first synthesis was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through the reduction of 2-nitro-4-methylacetanilide.[4][7] A few years later, Ladenburg synthesized a benzimidazole derivative via the reflux reaction of 3,4-diamino toluene with acetic acid.

However, the most fundamental and widely adopted method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) under acidic conditions.[8][9]

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

This protocol describes a general procedure for the condensation of an o-phenylenediamine with an aldehyde, a common variation of the Phillips-Ladenburg synthesis.

Materials:

-

o-Phenylenediamine (1 equivalent)

-

Aromatic or aliphatic aldehyde (1 equivalent)

-

Ammonium chloride (NH4Cl) as a catalyst (e.g., 4 mol)[10]

-

Chloroform (CHCl3) as solvent[10]

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) and the desired aldehyde (1 eq.) in chloroform.

-

Add ammonium chloride (4 mol) to the mixture.[10]

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding a 5% sodium bicarbonate solution to neutralize the catalyst.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield the pure 2-substituted benzimidazole.[10]

-

Characterize the final product using IR, 1H NMR, and Mass Spectrometry.[10][11]

Visualization: Synthetic Workflow

References

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 2,5-Dimethyl-1H-benzimidazole Derivatives as Vitamin B12 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-dimethyl-1H-benzimidazole and its derivatives as structural analogs of the lower ligand of vitamin B12 (cobalamin). It covers the synthesis, biosynthesis, biological activity, and experimental evaluation of these compounds, offering valuable insights for researchers in medicinal chemistry, microbiology, and drug development.

Introduction to Vitamin B12 and its Analogs

Vitamin B12 (cobalamin) is an essential cobalt-containing cofactor crucial for fundamental metabolic processes in humans, including DNA synthesis and fatty acid metabolism. Its complex structure features a central cobalt ion held within a corrin ring. The lower axial ligand, typically 5,6-dimethylbenzimidazole (DMB), is a defining feature of the active coenzyme in humans.[1][2] This DMB moiety plays a critical role in modulating the reactivity of the cobalt center and its interaction with B12-dependent enzymes.

Vitamin B12 analogs are molecules that share the core corrinoid structure but differ in the identity of this lower ligand.[2] By replacing the natural DMB with synthetic derivatives, such as those based on the this compound scaffold, it is possible to create novel cobamides with altered biological properties. These analogs are invaluable tools for probing the function of B12-dependent pathways and hold potential as therapeutic agents or targeted drug delivery vehicles. Benzimidazole derivatives, in general, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Synthesis and Biosynthesis of the Benzimidazole Core

The benzimidazole core of vitamin B12 analogs can be produced through both chemical synthesis and biological pathways.

Chemical Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and efficient method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[4] Microwave-assisted synthesis has emerged as a green chemistry approach that can significantly reduce reaction times and improve yields.[7] For instance, the synthesis of 4-aza-5,6-dimethylbenzimidazole, a key precursor for a B12 analog, has been successfully reported, starting from N-1-benzyl-4-nitroimidazole.[8]

Natural Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)

Nature employs distinct pathways for DMB synthesis depending on the presence of oxygen.

-

Aerobic Pathway: In the presence of oxygen, a single enzyme, BluB, catalyzes the remarkable conversion of flavin mononucleotide (FMNH2) into DMB.[9] This process involves the fragmentation of the flavin's isoalloxazine ring system to form the benzimidazole structure.

-

Anaerobic Pathway: Under anaerobic conditions, the biosynthesis is more complex. It begins with 5-aminoimidazole ribotide (AIR) and is initiated by a radical S-adenosyl-L-methionine (SAM) enzyme known as BzaF or HBI synthase.[10] This pathway involves multiple enzymatic steps to construct the benzene ring onto the imidazole precursor.

References

- 1. Naturally occurring cobalamin (B12) analogs can function as cofactors for human methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4- and 7-aza-5,6-dimethylbenzimidazolylcobamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 2,5-Dimethyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical studies of 2,5-Dimethyl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, spectroscopic analysis, and theoretical quantum chemical calculations, offering a framework for its further investigation and application in drug development.

Introduction

Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, antiviral, and anticancer properties. The compound this compound, a substituted benzimidazole, is a subject of interest for understanding the structure-activity relationships conferred by its specific methylation pattern. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure, electronic properties, and reactivity of such molecules, complementing experimental data and guiding the design of new therapeutic agents.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with acetic acid. This method, a variation of the Phillips condensation, is a well-established route to 2-alkylated benzimidazoles.

General Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: 4-methyl-1,2-phenylenediamine and a slight excess of glacial acetic acid are placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and then carefully neutralized with an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, until precipitation of the product is complete. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.

Spectroscopic Characterization and Computational Analysis

The structural elucidation of this compound is accomplished through a combination of experimental spectroscopic techniques and theoretical calculations. DFT calculations are typically performed using the Gaussian suite of programs, with the B3LYP functional and a basis set such as 6-311++G(d,p) being commonly employed for accurate prediction of molecular properties.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprint region of a molecule. The experimental FT-IR and FT-Raman spectra are compared with the theoretically calculated vibrational frequencies.

Experimental Protocol:

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000-400 cm⁻¹ range using a spectrometer, typically with the sample prepared as a KBr pellet.[1]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer with a laser excitation source, covering a similar spectral range.

Computational Protocol:

The vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[2] The potential energy distribution (PED) analysis is used to provide a detailed assignment of the vibrational modes.

Data Presentation:

Table 1: Template for Vibrational Assignments of this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | PED (%) and Assignment |

| Data not available | Data not available | Data not available | ν(N-H), ν(C-H), ν(C=N), etc. |

| ... | ... | ... | ... |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms in the molecule. The experimental chemical shifts are compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Protocol:

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically at 400 MHz for protons and 100 MHz for carbons, using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

Computational Protocol:

The theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation: